molecular formula C10H12O2 B14578910 3-(Hydroxymethylidene)-1-methylbicyclo[2.2.2]oct-5-en-2-one CAS No. 61530-94-7

3-(Hydroxymethylidene)-1-methylbicyclo[2.2.2]oct-5-en-2-one

Cat. No.: B14578910
CAS No.: 61530-94-7
M. Wt: 164.20 g/mol
InChI Key: XGNPYIPQOANZCJ-UHFFFAOYSA-N
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Description

3-(Hydroxymethylidene)-1-methylbicyclo[222]oct-5-en-2-one is a bicyclic compound with a unique structure that includes a hydroxymethylidene group and a methyl group attached to a bicyclo[222]oct-5-en-2-one framework

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethylidene)-1-methylbicyclo[2.2.2]oct-5-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the bicyclic framework can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethylidene group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

3-(Hydroxymethylidene)-1-methylbicyclo[2.2.2]oct-5-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Hydroxymethylidene)-1-methylbicyclo[2.2.2]oct-5-en-2-one exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethylidene)-1-methylbicyclo[2.2.2]oct-5-en-2-one is unique due to the presence of both a hydroxymethylidene group and a methyl group on the bicyclic framework.

Properties

CAS No.

61530-94-7

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-(hydroxymethylidene)-1-methylbicyclo[2.2.2]oct-5-en-2-one

InChI

InChI=1S/C10H12O2/c1-10-4-2-7(3-5-10)8(6-11)9(10)12/h2,4,6-7,11H,3,5H2,1H3

InChI Key

XGNPYIPQOANZCJ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C=C1)C(=CO)C2=O

Origin of Product

United States

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